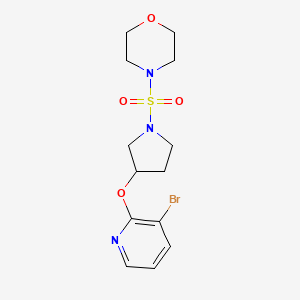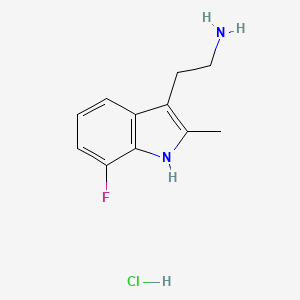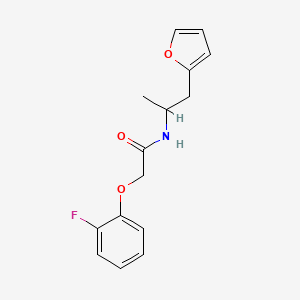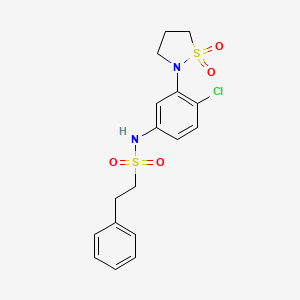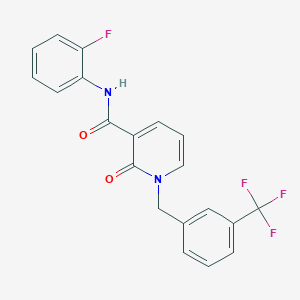![molecular formula C16H15N3OS B2566414 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034258-00-7](/img/structure/B2566414.png)
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTPPA and is a pyrazolo[1,5-a]pyridine derivative.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide, has been widely explored due to their potential biological applications. The synthesis typically involves reactions with various nucleophiles and electrophiles, showcasing the versatility of these compounds in organic synthesis. For instance, Abdelhamid and Gomha (2013) synthesized a series of new pyrazolo[1,5-a]pyrimidine derivatives through condensation reactions, demonstrating the structural diversity achievable with these compounds (Abdelhamid & Gomha, 2013).
Anticancer Activity
The anticancer activity of pyrazolo[1,5-a]pyridin derivatives has been a significant focus of research, with various studies investigating their efficacy against different cancer cell lines. Metwally, Abdelrazek, and Eldaly (2016) synthesized new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity. These compounds exhibited promising results, highlighting the potential of pyrazolo[1,5-a]pyridin derivatives in cancer therapy (Metwally, Abdelrazek, & Eldaly, 2016).
Antimicrobial and Anti-inflammatory Activities
Besides anticancer properties, some pyrazolo[1,5-a]pyridin derivatives have been investigated for their antimicrobial and anti-inflammatory activities. For example, Gouda, Berghot, Abd El-Ghani, and Khalil (2010) synthesized thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety, assessing their antimicrobial activities. Some of these compounds showed promising antimicrobial properties, suggesting their potential use as antimicrobial agents (Gouda et al., 2010).
Mechanism of Action
Target of Action
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to have varied and significant biological activities . They have been identified as strategic compounds for optical applications and have been used in the treatment of diverse array of diseases .
Mode of Action
For instance, some compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to inhibit certain enzymes .
Biochemical Pathways
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to affect various biological processes, including metabolism and aging .
Pharmacokinetics
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to have varied pharmacokinetic properties .
Result of Action
Compounds with a pyrazolo[1,5-a]pyrimidine scaffold have been found to exhibit various biological activities, including antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant activities .
Action Environment
The synthesis of compounds with a pyrazolo[1,5-a]pyrimidine scaffold has been found to be influenced by various factors, including the use of different starting materials and reaction conditions .
properties
IUPAC Name |
3-phenylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(8-11-21-15-4-2-1-3-5-15)18-13-7-10-19-14(12-13)6-9-17-19/h1-7,9-10,12H,8,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFELQOLYTDAGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(4-Methoxy-2-methylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2566331.png)
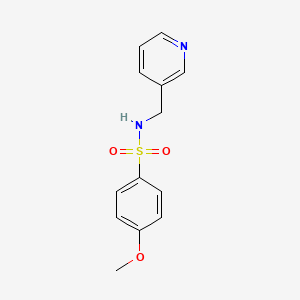
![4-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]piperidin-2-one](/img/structure/B2566334.png)
![5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2566335.png)


![5-(5-Chlorothiophen-2-yl)-3-[(3,5-dichloropyrazin-2-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B2566339.png)
![(1H-benzo[d]imidazol-5-yl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2566340.png)
